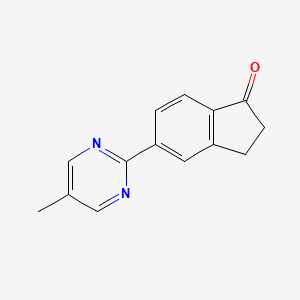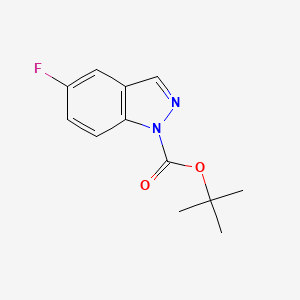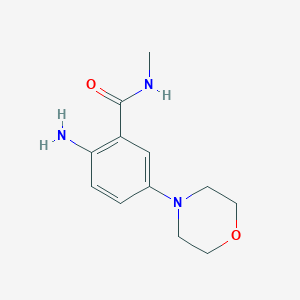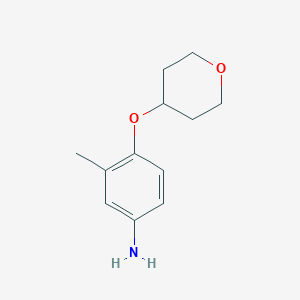
3-Methyl-4-(Oxan-4-yloxy)anilin
Übersicht
Beschreibung
3-Methyl-4-(oxan-4-yloxy)aniline: is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It is also known by its IUPAC name, 3-methyl-4-(tetrahydro-2H-pyran-4-yloxy)phenylamine . This compound is characterized by the presence of a methyl group, an aniline group, and an oxan-4-yloxy group attached to a benzene ring. It is commonly used as a building block in organic synthesis and pharmaceutical research .
Wissenschaftliche Forschungsanwendungen
Chemistry:
3-Methyl-4-(oxan-4-yloxy)aniline is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes .
Biology:
In biological research, this compound is used to study the effects of aniline derivatives on biological systems. It is also used in the development of bioactive molecules and enzyme inhibitors .
Medicine:
It is used in the synthesis of pharmaceutical compounds with potential therapeutic effects .
Industry:
In the industrial sector, 3-methyl-4-(oxan-4-yloxy)aniline is used in the production of specialty chemicals, polymers, and advanced materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 3-methyl-4-(oxan-4-yloxy)aniline typically involves the following steps:
Nitration of Aromatic Compounds: The starting material, 3-methylphenol, undergoes nitration to introduce a nitro group at the para position.
Reduction of Nitro Group: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Etherification: The final step involves the etherification of the amino group with tetrahydro-2H-pyran-4-ol under acidic conditions to form the oxan-4-yloxy group.
Industrial Production Methods:
Industrial production of 3-methyl-4-(oxan-4-yloxy)aniline follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions:
3-Methyl-4-(oxan-4-yloxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxan-4-yloxy group to a hydroxyl group or other reduced forms.
Substitution: The aniline group can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated compounds.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Wirkmechanismus
The mechanism of action of 3-methyl-4-(oxan-4-yloxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, and other biomolecules. The oxan-4-yloxy group enhances its binding affinity and specificity towards the target molecules .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors and modulate their activity.
Signaling Pathways: The compound can influence various signaling pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
3-Methyl-4-(methoxy)aniline: Similar structure but with a methoxy group instead of an oxan-4-yloxy group.
4-(Oxan-4-yloxy)aniline: Lacks the methyl group at the 3-position.
3-Methyl-4-(ethoxy)aniline: Contains an ethoxy group instead of an oxan-4-yloxy group.
Uniqueness:
3-Methyl-4-(oxan-4-yloxy)aniline is unique due to the presence of the oxan-4-yloxy group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility, stability, and binding affinity towards target molecules, making it a valuable intermediate in various applications .
Eigenschaften
IUPAC Name |
3-methyl-4-(oxan-4-yloxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-8-10(13)2-3-12(9)15-11-4-6-14-7-5-11/h2-3,8,11H,4-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPQNEDAJJPFQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


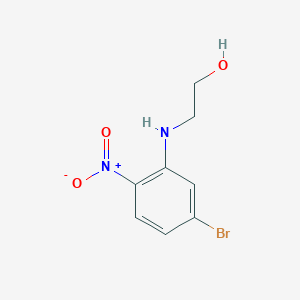
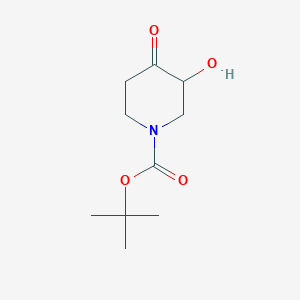
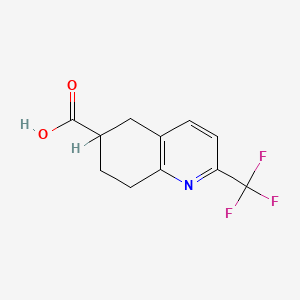


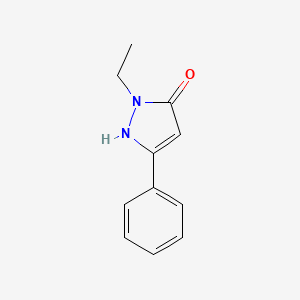
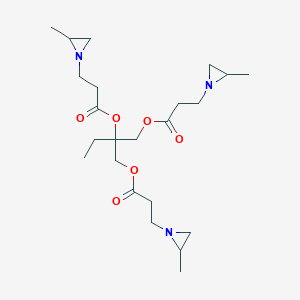
![(1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide](/img/structure/B1442419.png)
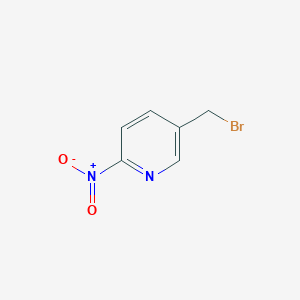
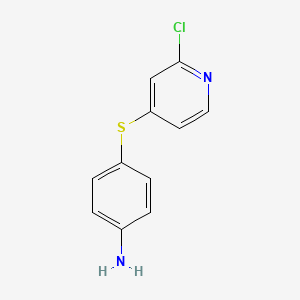
![9-Bromo-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B1442422.png)
